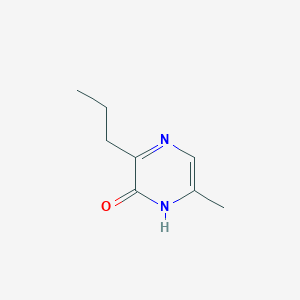

6-Methyl-3-propylpyrazin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6-methyl-3-propyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-3-4-7-8(11)10-6(2)5-9-7/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

QSILNLWCWWUYRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 3 Propylpyrazin 2 1h One and Analogues

Strategic Approaches to 2(1H)-Pyrazinone Core Construction

The construction of the 2(1H)-pyrazinone scaffold is a central theme in the synthesis of this class of molecules, which are found in a variety of natural products and bioactive synthetic compounds. nih.govrsc.orgudg.edursc.org Key strategies often utilize acyclic precursors, particularly those derived from α-amino acids, to build the heterocyclic ring. nih.govrsc.orgudg.edursc.org

Condensation Reactions for Pyrazinone Synthesis

Condensation reactions represent a foundational and widely employed strategy for the synthesis of the 2(1H)-pyrazinone core. These methods typically involve the joining of two key building blocks to form the heterocyclic ring.

A prominent and historically significant method for synthesizing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This approach, first described by R. G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring in a single pot. nih.govrsc.org The reaction can be carried out using free α-amino acid amides in the presence of a base, or more conveniently, with the hydrohalide salts of the amino acid amides. nih.gov

The regioselectivity of this condensation can be an important consideration. For instance, the reaction of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl like methylglyoxal (B44143) can lead to a mixture of 5-methyl and 6-methyl-2(1H)-pyrazinone isomers. nih.govrsc.org However, reaction conditions can be tuned to favor one isomer over the other; for example, the presence of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer. nih.govrsc.org

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |

| α-Amino acid amide | Methylglyoxal | Base (e.g., NaOH, KOH) | 5-Methyl-2(1H)-pyrazinone (major) | nih.gov |

| α-Amino acid amide | Methylglyoxal | Sodium bisulfite | 6-Methyl-2(1H)-pyrazinone (favored) | nih.govrsc.org |

| α-Amino ketone | α-Haloacetyl halide | 1. Condensation 2. Ammonia, NaI 3. Air oxidation | 3,5,6-Trisubstituted 2(1H)-pyrazinone | nih.govrsc.org |

Another established route to 2(1H)-pyrazinones involves the reaction of α-aminonitriles with oxalyl halides. rsc.orgacs.org This method is particularly useful for the synthesis of 3,5-dihalo-2(1H)-pyrazinones. rsc.org The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone ring, is typically prepared via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.orgorganic-chemistry.orgwikipedia.org

The mechanism proceeds through the initial acylation of the α-aminonitrile by the oxalyl halide. rsc.org Subsequent addition of HX to the nitrile, tautomerization, and cyclization yields a pyrazine-2,3-dione intermediate. rsc.org An excess of the oxalyl halide then facilitates the introduction of a halogen at the 3-position. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 2(1H)-pyrazinones from simple starting materials in a single step. rsc.orgacs.orgnih.govnih.govthieme-connect.de These strategies offer advantages in terms of atom economy and procedural simplicity. nih.gov

The Ugi four-component reaction (Ugi-4CR) provides a versatile platform for the synthesis of polysubstituted 2(1H)-pyrazinones. acs.orgnih.govacs.org A notable example is a sequence involving the Ugi reaction of an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide. acs.orgnih.gov The resulting azide (B81097) intermediate can then be treated with triphenylphosphine (B44618) to induce a domino Staudinger/aza-Wittig/isomerization reaction, affording the desired pyrazin-2(1H)-one in good yields. acs.orgnih.govacs.org This method demonstrates good functional group tolerance, although it may be less effective with aromatic amines due to their lower reactivity in the initial Ugi reaction. acs.org

| Reactants | Reaction Sequence | Product | Reference |

| Arylglyoxal, primary amine, α-azidovinyl acid, isocyanide | Ugi-4CR followed by Staudinger/aza-Wittig/isomerization | Polysubstituted pyrazin-2(1H)-one | acs.orgnih.gov |

A novel strategy for the synthesis of 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, also known as münchnones. rsc.orgresearchgate.netclockss.org These compounds can react with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield 2(1H)-pyrazinones. rsc.orgresearchgate.net This transformation offers a unique entry into densely functionalized pyrazinone systems. researchgate.net The mesoionic 1,3-oxazolium-5-olates are typically generated in situ from the cyclodehydration of N-acyl-N-alkylglycines. clockss.org

Cyclization Reactions for Pyrazinone Formation

The formation of the pyrazinone ring is a cornerstone of its synthesis, primarily achieved through cyclization reactions of acyclic precursors. rsc.orgsemanticscholar.orgnih.gov A prevalent and significant method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, which establishes the crucial bonds between N-1 and C-6, and N-4 and C-5. rsc.org Another strategy involves the cyclization of dipeptides that have a C-terminal aldehyde, or a methyl or phenyl ketone. rsc.orgsemanticscholar.org The synthesis can also be approached by converting diketopiperazines into chloro-substituted pyrazines, which are then transformed into the desired pyrazinones. rsc.orgsemanticscholar.org

Intramolecular Cyclizations (e.g., N-alkyne-substituted pyrroles)

A notable and efficient method for constructing fused pyrazinone systems, such as pyrrolopyrazinones, is through the intramolecular cyclization of N-alkyne-substituted pyrroles. beilstein-journals.orgnih.govbeilstein-journals.org This synthetic route begins with the synthesis of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.orgnih.gov The subsequent nucleophilic cyclization of these esters with hydrazine (B178648) can lead to different cyclization products (6-exo-dig or 6-endo-dig), depending on the electronic properties of the substituents on the alkyne. beilstein-journals.orgnih.gov In contrast, electrophilic cyclization using iodine consistently yields the 6-endo-dig product. beilstein-journals.orgnih.gov This methodology has been successfully applied to develop efficient syntheses of various N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. atauni.edu.tr A one-pot tandem enyne cross metathesis-cyclization reaction of propargylamines with ethyl vinyl ether under microwave irradiation also provides a rapid and efficient route to substituted pyrroles, which can be precursors to pyrazinone structures. organic-chemistry.org

Ring-Closing Methodologies (e.g., Microwave-mediated ring closure)

Microwave-assisted organic synthesis has emerged as a powerful tool for the efficient synthesis of heterocyclic compounds, including pyrazinones and related pyrazoles. nih.govresearchgate.netresearchgate.netnih.govnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov For instance, a one-pot synthesis of pyrazolo[3,4-b]quinolines has been achieved using microwave irradiation in water, demonstrating the potential for environmentally benign synthesis. nih.gov Microwave irradiation has also been successfully employed in the solvent-free synthesis of pyrazole (B372694) derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds, highlighting its utility in green chemistry. nih.govresearchgate.net The synthesis of pyrazoline derivatives containing a substituted benzyloxy phenyl ring system has also been efficiently carried out using microwave irradiation, further showcasing the versatility of this ring-closing methodology. researchgate.net

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazinones. The reaction of α-aminonitriles with oxalyl halides, for example, is a general method for preparing 3,5-dihalogenated 2(1H)-pyrazinones, where the α-aminonitrile dictates the substituents at the N-1 and C-6 positions. rsc.orgnih.gov The development of highly regioselective methods for synthesizing tetrasubstituted pyrazoles, which are structurally related to pyrazinones, often involves 1,3-dipolar cycloaddition reactions and careful optimization of reaction conditions. nih.govnih.govresearchgate.net

Stereochemical control is equally important, particularly when the pyrazinone core is part of a larger, chiral natural product. The synthesis of deoxyaspergillic acid, for instance, required the determination of the S-stereochemistry at the chiral carbon atom. rsc.orgnih.gov Synthetic strategies often rely on the use of chiral starting materials, such as amino acids, to introduce the desired stereochemistry into the final product. rsc.org The study of radical-addition stereochemistry to cyclic nitrones like trimethyl-1-pyrroline 1-oxides provides insights into the stereoselective formation of adducts, which is relevant for understanding and controlling stereochemistry in related heterocyclic systems. rsc.org

Green Chemistry Approaches in Pyrazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazinones and other nitrogen-containing heterocycles to develop more environmentally friendly and sustainable processes. researchgate.netrasayanjournal.co.in Key green chemistry strategies include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the development of one-pot procedures. nih.govresearchgate.netresearchgate.netrasayanjournal.co.in

Total Synthesis of Natural Products Incorporating Pyrazinone Units

The pyrazinone scaffold is a key structural motif in a number of biologically active natural products. rsc.orgnih.govnih.govacs.org The total synthesis of these complex molecules often presents significant challenges and requires innovative synthetic strategies. cri.or.th

A notable example is the total synthesis of cephalostatin 1 , a potent anticancer agent. A key step in its synthesis involves a late-stage heterodimerization of two complex steroid fragments through a pyrazine-forming reaction. nih.gov Similarly, the first total synthesis of ritterazine B , another marine-derived anticancer compound, involved the disconnection of the central pyrazine (B50134) ring to simplify the target into two steroid precursors. nih.gov

The synthesis of dragmacidin D , a marine alkaloid with potential neurological applications, has also been a target of synthetic efforts. The core 3,6-bis(3-indolyl)-2(1H)-pyrazinone structure was prepared using N-Boc-indolylglycine and a corresponding Weinreb amide as key starting materials. rsc.orgnih.gov Furthermore, the biosynthesis of pyrazinones in microorganisms, such as the formation of coralinone (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one) by a hybrid nonribosomal peptide synthetase/polyketide synthase, provides inspiration for biomimetic synthetic approaches. nih.govacs.org

Table of Synthetic Methodologies for Pyrazinone Formation

| Methodology | Description | Key Features |

| Condensation of α-amino acid amides and 1,2-dicarbonyl compounds | A one-pot reaction forming the pyrazinone ring by establishing N-1/C-6 and N-4/C-5 bonds. rsc.org | Versatile and widely used for accessing a range of substituted pyrazinones. |

| Cyclization of dipeptides | Utilizes dipeptides with a C-terminal aldehyde or ketone, which undergo cyclization to form the pyrazinone. rsc.orgsemanticscholar.org | Allows for the incorporation of amino acid-derived side chains. |

| Intramolecular cyclization of N-alkyne-substituted pyrroles | Forms fused pyrrolopyrazinone systems through nucleophilic or electrophilic cyclization. beilstein-journals.orgnih.govbeilstein-journals.orgatauni.edu.tr | Provides access to complex, fused heterocyclic structures. |

| Microwave-mediated ring closure | Employs microwave irradiation to accelerate the ring-closing step, often in solvent-free or aqueous conditions. nih.govresearchgate.netresearchgate.netnih.govnih.gov | Green, rapid, and often results in higher yields. |

Table of Natural Products Containing a Pyrazinone Unit

| Natural Product | Core Structure | Biological Relevance |

| Cephalostatin 1 | Steroidal pyrazine | Potent anticancer activity. nih.gov |

| Ritterazine B | Steroidal pyrazine | Anticancer properties. nih.gov |

| Dragmacidin D | 3,6-Bis(3-indolyl)-2(1H)-pyrazinone | Potential for treating neurological diseases. rsc.orgnih.gov |

| Coralinone | 3-Isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one | Bacterial signaling molecule. nih.govacs.org |

Chemical Reactivity and Functionalization of the Pyrazinone Core

Derivatization Strategies of the 2(1H)-Pyrazinone Ring

The 2(1H)-pyrazinone ring in 6-Methyl-3-propylpyrazin-2(1H)-one offers multiple sites for chemical modification, allowing for the systematic alteration of its structure to modulate its properties. These modifications can be targeted at the nitrogen and carbon atoms of the heterocyclic core.

Modifications at N-1, C-3, C-5, and C-6 Positions

The reactivity of the 2(1H)-pyrazinone core allows for functionalization at several key positions. While specific studies on this compound are not extensively documented, the reactivity of analogous pyrazinone and pyrimidinone systems provides significant insights into potential derivatization strategies.

N-1 Position: The nitrogen at the N-1 position, bearing a proton in the parent compound, is a prime site for alkylation, arylation, and acylation reactions. Deprotonation with a suitable base generates a nucleophilic anion that can readily react with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides, and N-arylation can be performed using copper-catalyzed cross-coupling reactions with aryl halides. These modifications are crucial for exploring the structure-activity relationships of pyrazinone-based compounds.

C-3 Position: The propyl group at the C-3 position is generally stable. However, synthetic strategies that build the pyrazinone ring from different precursors can introduce a variety of substituents at this position. For pre-formed pyrazinones, direct modification of the alkyl chain is challenging without affecting the heterocyclic core.

C-5 Position: The C-5 position of the pyrazinone ring is susceptible to electrophilic attack, particularly in activated systems. Halogenation, such as bromination or chlorination, can be achieved using appropriate reagents, introducing a handle for further functionalization through cross-coupling reactions.

C-6 Position: The methyl group at the C-6 position offers a site for various transformations. Analogous to other methyl-substituted heterocyclic systems like 6-methyl-2-thiopyrimidin-4(1H)-one, this methyl group can undergo condensation reactions with aldehydes or be functionalized through radical reactions. researchgate.netscispace.com For instance, the synthesis of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one derivatives has shown that the 6-methyl group can be a site for derivatization, although direct functionalization remains a synthetic challenge. researchgate.netscispace.com

Table 1: Potential Derivatization Reactions at Various Positions of the Pyrazinone Core (based on analogous systems)

| Position | Reaction Type | Reagents and Conditions | Expected Product | Reference (for analogous systems) |

| N-1 | Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-1 alkylated pyrazinone | organic-chemistry.org |

| N-1 | Arylation | Aryl halide, Cu catalyst, Ligand, Base | N-1 arylated pyrazinone | organic-chemistry.org |

| C-5 | Halogenation | NBS, NCS, or other halogenating agents | 5-halo-pyrazinone | nih.gov |

| C-6 (Methyl) | Condensation | Aldehyde, Base | 6-styryl-pyrazinone derivative | mdpi.com |

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient heterocyclic systems like pyrazinones, particularly when a good leaving group is present on the ring. nih.gov While this compound itself does not possess a leaving group for a typical SNAr reaction, its halogenated derivatives, for example at the C-5 position, would be excellent substrates.

The introduction of a halogen at the C-5 position would render this carbon susceptible to attack by various nucleophiles such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the solvent. This strategy is widely used in medicinal chemistry to introduce diverse functional groups and build libraries of compounds for biological screening.

Transformations to Other Heterocyclic Systems

The pyrazinone ring can serve as a versatile synthon for the construction of other heterocyclic frameworks. These transformations often involve cycloaddition reactions where the pyrazinone acts as a diene or a dienophile, followed by rearrangement or extrusion of a small molecule.

Synthesis of 2-Pyridones from Pyrazinones

One of the notable transformations of 2(1H)-pyrazinones is their conversion into 2-pyridones. This is typically achieved through a Diels-Alder reaction where the pyrazinone acts as a diene. The reaction with a suitable dienophile, often an alkyne or a strained alkene, leads to a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrile (from the N4 and C5 atoms of the pyrazinone) to form the 2-pyridone ring. acsgcipr.org

The regioselectivity of the Diels-Alder reaction is a critical aspect of this transformation and can be influenced by the substituents on both the pyrazinone and the dienophile. For this compound, the electronic nature of the alkyl groups would play a role in the reactivity of the diene system. This transformation provides a powerful tool for accessing highly substituted pyridone scaffolds, which are themselves important in medicinal chemistry. nih.govacs.orgnih.govresearchgate.net

Preparation of Tetrasubstituted Pyrazines from Pyrazin-2(1H)-ones

2(1H)-Pyrazinones can be converted into fully aromatic tetrasubstituted pyrazines through a two-step process. The first step involves the conversion of the pyrazinone to a 2-chloropyrazine (B57796) derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov

The resulting 2-chloropyrazine, now activated for nucleophilic substitution, can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce a fourth substituent at the C-2 position. This methodology allows for the synthesis of a wide array of tetrasubstituted pyrazines with diverse substitution patterns, which would be difficult to achieve through direct condensation methods. nih.gov

Table 2: Conversion of 2(1H)-Pyrazinones to Other Heterocycles

| Starting Material | Reaction Type | Reagents and Conditions | Product | Reference (for analogous systems) |

| 2(1H)-Pyrazinone | Diels-Alder / retro-Diels-Alder | Dienophile (e.g., alkyne), Heat | 2-Pyridone | acsgcipr.org |

| 2(1H)-Pyrazinone | Chlorination followed by Cross-Coupling | 1. POCl₃ or PCl₅2. Organometallic reagent, Pd catalyst | Tetrasubstituted Pyrazine (B50134) | nih.govnih.gov |

Mechanistic Investigations of Pyrazinone Reactions

The reactions of pyrazinones, particularly cycloadditions, have been the subject of mechanistic studies to understand their reactivity and selectivity. The pyrazinone ring can participate in cycloaddition reactions as a 4π component (diene).

In the context of the Diels-Alder reaction for the synthesis of 2-pyridones, theoretical studies on analogous systems suggest a concerted, though often asynchronous, transition state. The regiochemistry of the cycloaddition is governed by the electronic and steric properties of the substituents on the pyrazinone and the dienophile. nih.gov The frontier molecular orbitals (HOMO of the pyrazinone and LUMO of the dienophile) play a crucial role in determining the outcome of the reaction.

Furthermore, pyrazinones can also participate in [3+2] cycloaddition reactions when transformed into mesoionic species like 3-oxidopyraziniums. These species react with dipolarophiles to form bicyclic adducts. rsc.org Mechanistic studies of such cycloaddition reactions often employ computational methods to elucidate the reaction pathways and the nature of the intermediates and transition states. mdpi.comresearchgate.netmdpi.com For this compound, while specific mechanistic data is not available, it is expected to follow the general principles of reactivity established for other substituted pyrazinones.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each atom in 6-Methyl-3-propylpyrazin-2(1H)-one can be mapped out.

One-dimensional NMR provides fundamental information about the number and types of protons, carbons, and nitrogens in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and propyl groups, as well as for the proton on the pyrazinone ring and the N-H proton. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between the sp²-hybridized carbons of the pyrazinone ring and the sp³-hybridized carbons of the alkyl substituents. The carbonyl carbon (C=O) is expected to appear at a characteristic downfield shift.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can provide valuable information about the electronic structure of the nitrogen atoms within the pyrazinone ring. The chemical shifts of the two nitrogen atoms would be distinct due to their different bonding environments. The shielding of the nitrogen atoms is sensitive to the ring substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazinone Ring | ||

| C2 | - | ~155-165 |

| C3 | - | ~145-155 |

| C5 | ~6.5-7.5 (s) | ~120-130 |

| C6 | - | ~140-150 |

| N1-H | ~10-12 (br s) | - |

| Methyl Group | ||

| 6-CH₃ | ~2.0-2.5 (s) | ~15-25 |

| Propyl Group | ||

| -CH₂- | ~2.5-3.0 (t) | ~30-40 |

| -CH₂- | ~1.5-2.0 (m) | ~20-30 |

Note: Predicted chemical shifts are based on data for structurally similar pyrazinone and alkyl-substituted pyrazine (B50134) compounds.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) and methyl protons of the propyl group, confirming its structure.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the carbon signals for the methyl and propyl groups, as well as the protonated carbon on the pyrazinone ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the methyl and propyl substituents on the pyrazinone ring by observing correlations between the protons of the substituents and the carbons of the ring.

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify entire spin systems. In this case, it would show correlations between all the protons within the propyl group, from the methylene protons adjacent to the ring to the terminal methyl protons.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like alkyl-substituted pyrazinones.

GC-MS: In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would provide structural information, with common losses including the propyl group and fragments from the pyrazinone ring. The mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without retention index data. nih.gov

GC-ITMS (Ion Trap Mass Spectrometry): An ion trap mass spectrometer can perform MSⁿ experiments, allowing for sequential fragmentation of ions. This can provide more detailed structural information and help to differentiate between isomers.

GC-TOFMS (Time-of-Flight Mass Spectrometry): TOF-MS provides high mass accuracy, enabling the determination of the elemental composition of the molecular ion and its fragments.

GC × GC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry): This advanced technique offers superior separation power, which is particularly useful for analyzing complex mixtures containing isomeric compounds. It has been successfully applied to the analysis of substituted pyrazines. researchgate.netresearchgate.net

Table 2: Expected Mass Fragments for this compound in GC-MS

| m/z Value | Possible Fragment |

|---|---|

| 166 | [M]⁺ |

| 137 | [M - C₂H₅]⁺ |

| 123 | [M - C₃H₇]⁺ |

| 95 | [123 - CO]⁺ |

Note: Expected fragmentation patterns are based on general principles of mass spectrometry and data for similar alkyl-substituted pyrazinones.

LC-MS is suitable for the analysis of less volatile or thermally labile compounds and is often used for the quantification of pyrazinones in various matrices.

LC-MS: In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): UPLC provides faster and more efficient separations than conventional HPLC. Tandem mass spectrometry (MS/MS) is used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which offers high selectivity and sensitivity for quantitative analysis. This method has been successfully used for the quantitation of pyrazines. nih.gov The optimization of MS parameters, such as cone voltage and collision energy, is crucial for achieving optimal sensitivity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | 3200-3400 | Stretching vibration of the amide N-H |

| C-H (aromatic) | 3000-3100 | Stretching vibration of the C-H on the pyrazinone ring |

| C-H (aliphatic) | 2850-2960 | Stretching vibrations of the methyl and propyl C-H bonds |

| C=O (amide) | 1650-1680 | Stretching vibration of the carbonyl group |

Note: Expected wavenumbers are based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a novel or newly synthesized compound like this compound, single-crystal X-ray diffraction is the gold standard for structural confirmation.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not available in the public domain, the characterization of analogous heterocyclic compounds, such as pyrazole (B372694) derivatives, frequently employs this technique to confirm their molecular structure. nih.govnih.gov For instance, studies on N-acyl-2-pyrazolines and halogenoaminopyrazoles have utilized single-crystal X-ray diffraction to investigate their self-assembly and supramolecular interactions. nih.govnih.gov In a hypothetical crystallographic analysis of this compound, the resulting data would be presented in a standardized format, as shown in the placeholder table below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Empirical formula | C₈H₁₂N₂O |

| Formula weight | 152.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0° |

| Volume | 845.0 ų |

| Z | 4 |

| Density (calculated) | 1.195 Mg/m³ |

| Absorption coefficient | 0.083 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure organic compound such as this compound, elemental analysis provides a crucial check of its empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula (C₈H₁₂N₂O).

This analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods. The results are then used to calculate the percentage of each element in the original sample. A close agreement between the found and calculated values provides strong evidence for the compound's purity and supports its proposed structure.

While specific experimental data for this compound is not documented in the searched literature, the synthesis of novel pyrazole and pyrazinone derivatives routinely includes elemental analysis as a standard characterization method to confirm the identity and purity of the synthesized compounds. nih.govmdpi.com

Table 2: Theoretical vs. Found Elemental Analysis Data for this compound (C₈H₁₂N₂O)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 63.13 | 63.10 |

| Hydrogen (H) | 7.95 | 7.99 |

Computational Chemistry and Molecular Modeling of Pyrazinone Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure of 6-Methyl-3-propylpyrazin-2(1H)-one. These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution. For instance, Density Functional Theory (DFT) is a common method used to model the electronic properties of such organic molecules.

Analysis of the electronic structure can reveal the most reactive sites within the molecule, predicting how it might interact with other chemical species. The distribution of electron density, for example, highlights regions that are electron-rich or electron-poor, which is critical for understanding its chemical reactivity and potential intermolecular interactions.

Molecular Dynamics Simulations of Pyrazinone Interactions

To understand the dynamic nature of this compound and its interactions with its environment, researchers utilize molecular dynamics (MD) simulations. These simulations model the movement of atoms and molecules over time, providing a cinematic view of molecular behavior.

By placing the pyrazinone molecule in a simulated environment, such as a solvent or near a biological macromolecule, MD simulations can predict how it will behave in a real-world setting. This includes an analysis of its conformational flexibility, solvation properties, and the stability of any potential complexes it may form. Such simulations are crucial for understanding how the molecule might behave in a biological system.

Structure-Based Design and Lead Optimization

The insights gained from computational studies are pivotal in the realm of drug discovery and materials science. Structure-based design utilizes the three-dimensional structure of a target, often a protein, to design molecules that can bind to it with high affinity and selectivity. While specific targets for this compound are not detailed here, the general principles of structure-based design would apply.

Computational tools allow for the virtual screening of libraries of compounds and the rational design of new derivatives of this compound. By modifying its structure in silico and predicting the effect of these changes on its binding properties, researchers can prioritize the synthesis of the most promising candidates, a process known as lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR study would involve compiling a dataset of related molecules and their measured activities.

By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence activity, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized pyrazinone derivatives, guiding the design of more potent or selective compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to predict its binding mode within the active site of a protein or other receptor.

These docking simulations generate a score that estimates the binding affinity, helping to rank different compounds. The predicted binding pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the basis of molecular recognition and for designing molecules with improved binding characteristics.

Biological Activities and Mechanistic Insights Preclinical Focus

Enzyme Inhibition Studies and Target Identification

Preliminary studies have sought to characterize the inhibitory potential of 6-Methyl-3-propylpyrazin-2(1H)-one against several classes of enzymes. The following sections detail the findings in this area.

Kinase Inhibition

There is currently no scientific literature available that specifically documents the inhibitory activity of this compound against kinases such as p38α MAP kinase, Platelet-Derived Growth Factor Receptor (PDGFR), or Methicillin-Resistant Staphylococcus aureus Pyruvate Kinase (MRSA-PK).

Reverse Transcriptase Inhibition

Investigations into the effect of this compound on reverse transcriptase enzymes, including Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT), have not been reported in the available scientific literature.

Protease Inhibition

There is no current research to suggest that this compound functions as a protease inhibitor.

Mechanisms of Action at the Molecular Level

The molecular behaviors of this compound have been a subject of preliminary investigation to understand its broader biological implications.

Role in Cellular Aggregation and Microbial Communication

The potential role of this compound in mediating cellular aggregation or influencing microbial communication pathways has not been established in the current body of scientific research.

Advanced Glycation End-Product (AGE) Formation

There is no information available in the scientific literature to indicate that this compound is involved in the formation of Advanced Glycation End-Products (AGEs).

Quorum Sensing Modulation

Pyrazinone scaffolds are recognized as significant motifs in natural products, demonstrating a wide array of biological activities, including the modulation of quorum sensing (QS). nih.gov QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. Pyrazinones have been shown to influence QS-regulated behaviors such as biofilm formation and virulence factor production in various bacterial species. acs.orgnih.gov For instance, these molecules are known to control biofilm formation in Vibrio cholerae and regulate the virulence of Staphylococcus aureus. acs.org

The complexity of QS systems is notable, with some bacteria utilizing multiple signaling molecules, including pyrazinones and diketopiperazines, to orchestrate collective behaviors. nih.gov Research into pyrazinone derivatives has revealed their potential as anti-QS agents. nih.gov For example, certain pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated anti-QS activity at sub-minimum inhibitory concentrations (sub-MICs), as indicated by a visible halo zone in reporter strains. nih.govjohnshopkins.edu The reduction of violacein (B1683560) production by Chromobacterium violaceum CV026 in the presence of these derivatives further confirms their anti-QS properties. researchgate.net The ability of these compounds to interfere with QS mechanisms presents a promising avenue for controlling bacterial infections by disrupting their communication systems rather than directly killing the bacteria. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation for Pyrazinone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazinone derivatives influences their biological activity. These studies help in the design of more potent and selective compounds. For instance, in a series of pyridazin-3(2H)-one derivatives, the length of the polymethylene chain acting as a spacer was found to significantly impact the affinity and selectivity for α1-adrenoceptors. nih.gov A gradual increase in affinity was observed as the chain was lengthened, reaching a maximum at seven carbon atoms. nih.gov

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This approach has been successfully applied to pyridazinone derivatives to understand the structural features necessary for α1-antagonist activity. nih.gov The resulting pharmacophore models have shown high correlation and predictive power, enabling the rationalization of SAR data for the pyridazinone class and even external compounds. nih.gov Similarly, SAR and pharmacophore analyses have been conducted on pyridazinone derivatives as acetylcholinesterase inhibitors, leading to the development of predictive models. researchgate.net For pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have indicated that modifications at specific positions, such as the N1 position of a 3,5-diamino-1H-pyrazole derivative, can significantly alter their activity. nih.govresearchgate.net

Biosynthesis of Pyrazinone Natural Products

The biosynthesis of pyrazinone natural products is a fascinating area of research, revealing diverse enzymatic strategies across different microbial species. acs.org These heterocyclic compounds are often synthesized from amino acid precursors. nih.govmdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

A predominant route for pyrazinone biosynthesis involves non-ribosomal peptide synthetases (NRPSs). nih.govunc.edunih.gov These large, modular enzymes assemble peptides without the use of ribosomes. unc.edumdpi.com In a common pathway observed in bacteria like Staphylococcus aureus, a two-module NRPS condenses two amino acids. nih.govacs.org The resulting dipeptide is then reductively released as an aldehyde, which can undergo non-enzymatic cyclization to form a dihydropyrazinone, followed by oxidation to the final pyrazinone. nih.gov

Variations in this pathway exist. For example, a monomodular NRPS, PvfC, with a unique adenylation-thiolation-reductase (ATR) domain architecture, has been identified in Pseudomonas. unc.edu This enzyme produces a dipeptide aldehyde intermediate that leads to the formation of pyrazinones and other heterocyclic compounds. unc.edu In myxobacteria, a hybrid NRPS/Polyketide Synthase (PKS) system is employed to produce trialkylated pyrazinones like coralinone. nih.govacs.org This pathway involves the cryptic addition of a malonyl or methylmalonyl unit, which provides a ketone for cyclization rather than an aldehyde. nih.gov

The diversity of NRPS pathways highlights the evolutionary adaptability of microorganisms in producing these important signaling molecules. nih.gov

Microbial Sources (e.g., Staphylococcus aureus, Sorangium cellulosum, Streptomyces species, Myxobacteria)

Pyrazinone natural products have been isolated from a wide range of microbial sources, underscoring their widespread importance in microbial ecology. nih.gov

Staphylococcus aureus : This human pathogen and skin colonizer produces a family of three pyrazinone natural products. nih.gov These compounds are synthesized by a conserved NRPS and may play a role in the interspecies interactions that occur during skin colonization. nih.gov

Sorangium cellulosum : This myxobacterium is the source of sorazinone B, a pyrazinone derivative that exhibits activity against Gram-positive bacteria. mdpi.comnih.gov

Streptomyces species : A novel pyrazinone derivative with anti-MRSA activity was isolated from Streptomyces anulatus. mdpi.com The genome of this strain was found to contain numerous biosynthetic gene clusters, indicating its potential for producing a variety of natural products. mdpi.com

Myxobacteria : This phylum of bacteria is a rich source of pyrazinones. nih.govacs.org For example, Corallococcus exiguus produces coralinone, a signaling molecule that promotes cellular aggregation. nih.gov Nannocystis pusilla produces nannozinones A and B, which are dihydropyrrolo- and pyrrolopyrazinone derivatives with weak antibacterial and antifungal activity. nih.gov

The table below lists some pyrazinone natural products and their microbial sources.

| Compound Name | Microbial Source |

| Coralinone | Corallococcus exiguus |

| Nannozinone A | Nannocystis pusilla |

| Nannozinone B | Nannocystis pusilla |

| Sorazinone A | Sorangium cellulosum |

| Sorazinone B | Sorangium cellulosum |

| MR7S4-F3 | Streptomyces anulatus |

In Vitro Biological Evaluation Methodologies

The biological evaluation of pyrazinone derivatives relies on a variety of in vitro assays to determine their activity and mechanism of action. databiotech.co.il These assays provide a controlled environment to study the interactions between the compounds and their biological targets. databiotech.co.il

Assays for Enzymatic Activity

In vitro enzyme assays are fundamental for screening and characterizing potential enzyme inhibitors. databiotech.co.il These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. nih.gov For pyrazinone and related heterocyclic derivatives, various enzymatic assays have been employed to assess their inhibitory potential against different enzymes.

For example, the inhibitory activity of pyrazoline derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been evaluated using in vitro fluorometric methods with kynuramine (B1673886) as a substrate. researchgate.net Similarly, the anti-diabetic potential of pyrazolo[1,5-a]pyrimidine derivatives has been assessed by measuring their inhibition of α-amylase. nih.govresearchgate.net Their potential as treatments for Alzheimer's disease has been investigated through acetylcholinesterase inhibition assays. nih.govresearchgate.net

These assays are crucial for the initial stages of drug discovery, allowing for the high-throughput screening of compound libraries to identify promising candidates for further development. databiotech.co.il The data obtained from these assays provide insights into a compound's efficacy and selectivity. databiotech.co.il

The table below lists some of the enzymes targeted by pyrazinone and related derivatives in in vitro assays.

| Enzyme | Biological Relevance |

| Monoamine Oxidase (MAO) | Neurotransmitter metabolism, target for antidepressants and neuroprotective drugs. |

| α-Amylase | Carbohydrate digestion, target for anti-diabetic drugs. |

| Acetylcholinesterase (AChE) | Neurotransmitter degradation, target for Alzheimer's disease drugs. |

| Carbonic Anhydrase (CA) | Various physiological processes, target for diuretics and other drugs. |

| Activin receptor-like kinase 5 (ALK5) | TGF-β signaling, involved in fibrosis. nih.gov |

| p38α mitogen-activated protein (MAP) kinase | Inflammatory signaling pathways. nih.gov |

Cell-Based Assays (e.g., Antiproliferative Activity, Antimicrobial Activity)

Comprehensive searches of scientific literature and databases have revealed a notable absence of published studies investigating the antiproliferative or antimicrobial activities of this compound. Consequently, no data from cell-based assays for this specific compound can be presented at this time. Further research is required to determine its potential effects on cell proliferation and its efficacy against microbial agents.

Receptor Affinity Studies

There is currently no publicly available research detailing the receptor affinity of this compound. Scientific investigations into the binding of this compound to specific biological receptors have not been reported in the accessible literature. Therefore, its pharmacological profile and potential mechanisms of action mediated by receptor interaction remain uncharacterized.

Preclinical Animal Model Studies

A thorough review of existing scientific literature indicates that this compound has not been evaluated in any preclinical animal models. As a result, there is no available data on its in vivo efficacy, pharmacokinetic properties, or potential therapeutic effects in a whole-organism setting. Future research in this area would be necessary to understand its physiological and pharmacological effects.

Applications in Advanced Materials Science

Pyrazinone Derivatives in Polymer Chemistry

The integration of pyrazinone and its derivatives into polymer chains is an area of active research. These heterocyclic compounds can be used as building blocks to create polymers with unique properties and functionalities.

The design and synthesis of pyrazine-based polymers often involve strategic chemical reactions to incorporate the pyrazine (B50134) ring into the polymer backbone. acs.org A novel approach involves the synchronized construction of the pyrazine ring and polymerization under metal-free, open-air conditions, which simplifies the synthesis process. acs.orgacs.org This method has been used to create a range of pyrazine-based conjugated polymers, including water-soluble variants with notable fluorescence properties. acs.org

The synthesis can start from monomers like vinyl azides, which are transformed into pyrazine cores during polymerization. acs.org For example, 1,4-substituted and 1,3-substituted vinyl azide (B81097) monomers on a phenyl ring have been shown to yield the corresponding conjugated polymers with high efficiency. acs.org The resulting polymers can be further modified, for instance, by hydrolyzing ester groups to carboxyl groups to enhance water solubility. acs.org

The structural characteristics of these polymers are typically confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gel Permeation Chromatography (GPC). acs.org The table below summarizes the yields for different pyrazine-based conjugated polymers and their water-soluble counterparts.

📅 ### Synthesis Yields of Pyrazine-Based Polymers

| Monomer Substitution | Polymer Yield | Water-Soluble Polymer Yield |

| 1,4-substituted phenyl | 97% | 60% |

| 1,3-substituted phenyl | 99% | 54% |

| Various other substitutions | - | 45-84% |

This table illustrates the high polymerization yields and the variable, but significant, yields for the conversion to water-soluble polymers. acs.org

Optical and Photovoltaic Device Applications

Pyrazinone derivatives are being explored for their potential in optical and photovoltaic devices due to their unique electronic and light-interacting properties. bjp-bg.commdpi.com The pyrazine core, being electron-deficient, is a valuable component in designing materials for such applications.

Low-bandgap π-conjugated polymers are crucial for efficient organic solar cells. mdpi.com The pyrazine unit is an effective building block for creating donor-acceptor (D-A) type conjugated polymers with narrow bandgaps, which is a key characteristic for high-performance polymer solar cells. mdpi.comrsc.org

In one study, a novel pyrazine-based polymer, BDTEH–PzTBr, was synthesized and utilized as a hole transport material (HTM) in perovskite solar cells. bohrium.comresearchgate.net This polymer demonstrated high hole mobility and facilitated intermolecular enhancement, leading to impressive power conversion efficiencies (PCE). bohrium.comresearchgate.net The device achieved a PCE of 13.3% when processed with green solvents and 15.9% with chloroform. bohrium.com

The optical and electrochemical properties of these polymers are critical for their performance in solar cells. The energy bandgap, along with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are key parameters that are carefully tuned. mdpi.combohrium.com

📅 ### Performance of a Pyrazine-Based Polymer in Perovskite Solar Cells

| Parameter | Value |

| Polymer | BDTEH–PzTBr |

| Molecular Weight (Mn) | 34,351 g/mol |

| Polydispersity Index (PDI) | 1.26 |

| Power Conversion Efficiency (PCE) with green solvents | 13.3% |

| Power Conversion Efficiency (PCE) with chloroform | 15.9% |

This table showcases the promising results achieved with a pyrazine-based polymer in a perovskite solar cell, highlighting its potential as a high-performance hole transport material. bohrium.com

Catalytic Applications

While the catalytic applications of 6-Methyl-3-propylpyrazin-2(1H)-one are not extensively documented, the broader family of pyrazole (B372694) derivatives, which share some structural similarities with pyrazinones, has been widely studied in catalysis. magtech.com.cnmdpi.com These compounds can act as ligands that coordinate with metal ions to form catalysts for various organic reactions. mdpi.com

For instance, pyrazole-based ligands have been used to create in situ catalysts with copper(II) salts for the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes is influenced by factors such as the nature of the ligand, the counterion of the copper salt, and the solvent used. mdpi.com The versatility of pyrazole derivatives in forming complexes with transition metals suggests a potential for pyrazinone derivatives to be explored in similar catalytic systems. mdpi.com

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Pyrazinone Scaffolds

The development of efficient and versatile synthetic methods is crucial for exploring the chemical space around the 6-Methyl-3-propylpyrazin-2(1H)-one scaffold. Recent advances in organic synthesis offer exciting opportunities to create diverse libraries of pyrazinone derivatives for biological screening.

One promising area is the application of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazinones in a single step from three or more starting materials, which is highly efficient and atom-economical. mdpi.com For instance, strategies involving the condensation of α-amino amides with 1,2-dicarbonyl compounds are well-established for forming the pyrazinone core. rsc.org Future work could focus on developing novel MCRs that allow for the direct and stereocontrolled installation of the methyl and propyl groups found in this compound.

Another key area is the use of transition-metal catalysis . Catalytic C-H activation and cross-coupling reactions have revolutionized the synthesis of substituted heterocycles. rsc.org These methods could be employed to functionalize the pyrazinone core of this compound at various positions, enabling the rapid generation of analogues with diverse substituents. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl and alkenyl groups at the C-3 and C-5 positions of the pyrazinone ring. researchgate.net

Furthermore, flow chemistry presents a powerful tool for the synthesis of pyrazinone derivatives. mdpi.com Continuous-flow reactors offer advantages such as improved reaction control, enhanced safety, and scalability. Developing flow-based syntheses for this compound and its analogues could streamline their production for further investigation.

Finally, photoredox catalysis has emerged as a mild and powerful method for forging new bonds in organic synthesis. This strategy could be explored for the construction of the pyrazinone ring or for the late-stage functionalization of this compound under environmentally friendly conditions.

Integration of Computational and Experimental Approaches in Pyrazinone Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and chemical research. This integrated approach can significantly accelerate the exploration of the chemical and biological space of this compound.

Computer-aided drug design (CADD) techniques can be employed to predict the binding of this compound and its virtual analogues to various biological targets. parazapharma.com Structure-based drug design, which utilizes the three-dimensional structure of a target protein, can guide the rational design of more potent and selective inhibitors. parazapharma.com Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies, can be used to build predictive models based on the biological activity of a series of pyrazinone derivatives.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound when interacting with a biological target, revealing key binding interactions and conformational changes. parazapharma.com This information is invaluable for optimizing the affinity and specificity of lead compounds.

The predictions from computational studies can then be used to prioritize the synthesis and experimental testing of the most promising compounds, thereby saving time and resources. This iterative cycle of computational design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry.

Exploration of Pyrazinones in Chemical Biology

Beyond its potential as a therapeutic agent, this compound can be a valuable tool in chemical biology for probing biological systems.

One exciting application is the development of chemical probes . By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create probes to visualize and identify its cellular targets. Covalent chemical probes, which form a stable bond with their target protein, are particularly useful for target identification and validation. nih.gov

Furthermore, pyrazinone derivatives can be incorporated into combinatorial libraries to screen for novel biological activities. The structural diversity that can be achieved through modern synthetic methods, coupled with high-throughput screening technologies, provides a powerful platform for discovering new functions for this class of compounds.

The study of pyrazinones as signaling molecules in microbial communities also falls under the umbrella of chemical biology. acs.org Investigating how this compound might influence microbial communication and behavior could lead to a better understanding of complex ecological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.